molecular formula C5H12ClNO B1525571 1-(Ethylamino)propan-2-one hydrochloride CAS No. 1314969-78-2

1-(Ethylamino)propan-2-one hydrochloride

Cat. No.: B1525571
CAS No.: 1314969-78-2
M. Wt: 137.61 g/mol
InChI Key: KOQNOZRIXLKCBS-UHFFFAOYSA-N
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Description

1-(Ethylamino)propan-2-one hydrochloride is a synthetic compound belonging to the class of cathinones, which are structurally related to amphetamines. Cathinones are known for their stimulant properties and are often used in scientific research for their psychoactive effects. This compound is characterized by the presence of an ethylamino group attached to the second carbon of a propanone backbone, with a hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylamino)propan-2-one hydrochloride typically involves the reaction of a suitable ketone with ethylamine. One common method is the reductive amination of acetone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The final product is often purified through recrystallization or other purification techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylamino)propan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or other amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-(Ethylamino)propan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Investigated for potential therapeutic uses, although its psychoactive nature limits its application.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethylamino)propan-2-one hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release and inhibiting the reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and psychoactive effects.

Comparison with Similar Compounds

    1-(Methylamino)propan-2-one hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

    1-(Dimethylamino)propan-2-one hydrochloride: Contains two methyl groups attached to the amino group.

    1-(Isopropylamino)propan-2-one hydrochloride: Features an isopropyl group instead of an ethyl group.

Uniqueness: 1-(Ethylamino)propan-2-one hydrochloride is unique due to its specific ethylamino substitution, which influences its pharmacological profile and chemical reactivity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

IUPAC Name

1-(ethylamino)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-3-6-4-5(2)7;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQNOZRIXLKCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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